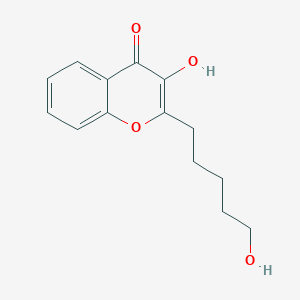

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one involves several steps. One common method is the condensation of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives of the original compound .

Applications De Recherche Scientifique

Iron Chelation Therapy

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one acts as a tridentate chelator , effectively binding iron ions. This property makes it a candidate for therapeutic applications in conditions associated with iron overload, such as hemochromatosis and thalassemia. Research indicates that it can inactivate the iron redox cycle, which is crucial in mitigating oxidative stress and cellular damage caused by free radicals .

Table 1: Iron Affinity Constants

| Parameter | Value |

|---|---|

| 9.95 | |

| 18.69 | |

| 26.02 | |

| 14.64 |

These constants suggest a strong binding affinity for iron(III), indicating its potential efficacy as an oral iron chelator .

Antioxidant Properties

The compound exhibits notable antioxidant activity due to its ability to scavenge free radicals. This property is essential in developing supplements or pharmaceuticals aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Applications

Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. It has been shown to interact with various signaling pathways, including NF-κB and MAPK/ERK pathways .

Antiviral Activity

Research has indicated potential antiviral properties against several viruses, including HIV and influenza. The compound's mechanism may involve inhibiting viral replication by affecting cellular pathways crucial for viral life cycles .

Case Study 1: Iron Overload Treatment

A study conducted on animal models demonstrated that administering this compound significantly reduced liver iron concentrations compared to control groups. The observed reduction in oxidative stress markers further supports its therapeutic potential in managing iron overload conditions .

Case Study 2: Antioxidant Efficacy

In vitro experiments revealed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stressors. The results suggest that it may serve as a protective agent against oxidative damage in various cell types .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one involves its ability to act as an iron tridentate chelator . This means that it can bind to iron ions and inactivate the iron redox cycle, which can have various biological effects . The molecular targets and pathways involved in its mechanism of action include iron-dependent enzymes and pathways related to oxidative stress and cellular metabolism .

Comparaison Avec Des Composés Similaires

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one can be compared with other similar compounds, such as 7-Hydroxy-3-phenyl-4H-chromen-4-one . While both compounds share a similar chromen-4-one structure, this compound has a unique hydroxypentyl side chain that distinguishes it from other similar compounds . This unique structure can result in different chemical properties and biological activities, making it a valuable compound for specific research applications .

Activité Biologique

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, also referred to as 3-H2-5-HP-C4, is a chromenone derivative that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antioxidant effects, iron chelation capabilities, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Chemical Formula : C14H16O4

- Molecular Weight : 248.27 g/mol

- Melting Point : 112–114 °C

- Boiling Point : Approximately 405.9 °C

- Density : ~1.275 g/cm³

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The compound's effectiveness as an antioxidant is comparable to other known antioxidants, making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Iron Chelation

One of the notable biological activities of this compound is its ability to act as a tridentate iron chelator . It can form stable complexes with iron ions, which may help in mitigating iron-induced oxidative damage. The affinity constants for iron(III) binding have been determined, showing significant binding strength at physiological pH levels:

| Binding Species | Affinity Constant |

|---|---|

| 9.95 | |

| 18.69 | |

| 26.02 |

This chelation process is crucial for preventing the generation of reactive oxygen species (ROS), which are implicated in various diseases .

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

- Cancer Therapy : Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and PI3K/Akt/mTOR .

- Neuroprotection : Its antioxidant properties may confer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

- Antioxidant Activity Assessment : In vitro studies demonstrated that this compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress, indicating its potential as a protective agent against cellular damage.

- Iron Chelation Studies : Experimental data showed that the compound effectively reduced iron-induced oxidative damage in neuronal cells, supporting its role as a therapeutic agent in neurodegenerative diseases .

Propriétés

IUPAC Name |

3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZKMCHOYIIVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400050 | |

| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267400-83-9 | |

| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.